

Spectroscopic Analysis of 3-Nitrophenylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Nitrophenylacetic acid

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This technical guide provides an in-depth overview of the key spectroscopic data for **3-Nitrophenylacetic acid** (CAS No: 1877-73-2), a compound of interest in various chemical and pharmaceutical research domains. The following sections present a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition. This document is intended to serve as a comprehensive reference for the characterization and analysis of this molecule.

Molecular Structure

IUPAC Name: 2-(3-nitrophenyl)acetic acid Molecular Formula: C₈H₇NO₄ Molecular Weight: 181.15 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Spectroscopic Data

The spectroscopic data for **3-Nitrophenylacetic acid** are summarized in the following tables, providing a quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for **3-Nitrophenylacetic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.11-8.20	m	1H	Ar-H
~7.61	d	1H	Ar-H
~7.55	t	1H	Ar-H
~3.78	s	2H	-CH ₂ -
~11.0	br s	1H	-COOH

Solvent: CDCl₃. Instrument Frequency: 90 MHz.[1][5]

Table 2: ¹³C NMR Spectroscopic Data for **3-Nitrophenylacetic acid**

Chemical Shift (δ) ppm	Assignment
176.9	C=O
148.4	C-NO ₂
135.8	Ar-C
135.4	Ar-C
129.6	Ar-CH
124.6	Ar-CH
122.2	Ar-CH
40.8	-CH ₂ -

Solvent: CDCl₃. Instrument Frequency: 90 MHz.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Absorption Bands for **3-Nitrophenylacetic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2500	Broad	O-H stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Carboxylic acid)
~1530	Strong	N-O asymmetric stretch (Nitro group)
~1350	Strong	N-O symmetric stretch (Nitro group)
~1300	Medium	C-O stretch
~1200	Medium	O-H bend
~800-700	Strong	C-H out-of-plane bend (Aromatic)

Technique: KBr disc or nujol mull.[\[5\]](#)[\[7\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **3-Nitrophenylacetic acid**

m/z	Relative Intensity (%)	Assignment
181	100.0	[M] ⁺ (Molecular ion)
136	95.8	[M - COOH] ⁺
90	96.3	[M - COOH - NO ₂] ⁺
77	43.2	[C ₆ H ₅] ⁺
89	57.0	
120	52.1	
91	46.5	
79	33.3	
63	29.5	
135	23.5	
139	21.0	
137	18.9	
51	16.1	
65	12.4	
78	12.0	
107	10.5	
45	10.6	
64	10.6	
62	9.6	
182	9.5	[M+1] ⁺
50	9.1	

Ionization Method: Electron Ionization (EI) at 75 eV.[\[1\]](#)

Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the chemical structure of **3-Nitrophenylacetic acid**.

Instrumentation: A 90 MHz NMR spectrometer.

Procedure:

- Sample Preparation: A small amount of **3-Nitrophenylacetic acid** is dissolved in deuterated chloroform (CDCl_3). A minimal amount of solvent is used to ensure adequate sample concentration.
- Data Acquisition: The sample tube is placed in the NMR spectrometer.
 - For ^1H NMR, the spectrum is acquired over a range of approximately 0-12 ppm.
 - For ^{13}C NMR, the spectrum is acquired over a range of approximately 0-200 ppm.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied to the spectrum. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Nitrophenylacetic acid**.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

- Sample Preparation: A small amount of **3-Nitrophenylacetic acid** is finely ground with dry potassium bromide (KBr) in an agate mortar.

- Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm^{-1} . A background spectrum of a blank KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Nitrophenylacetic acid**.

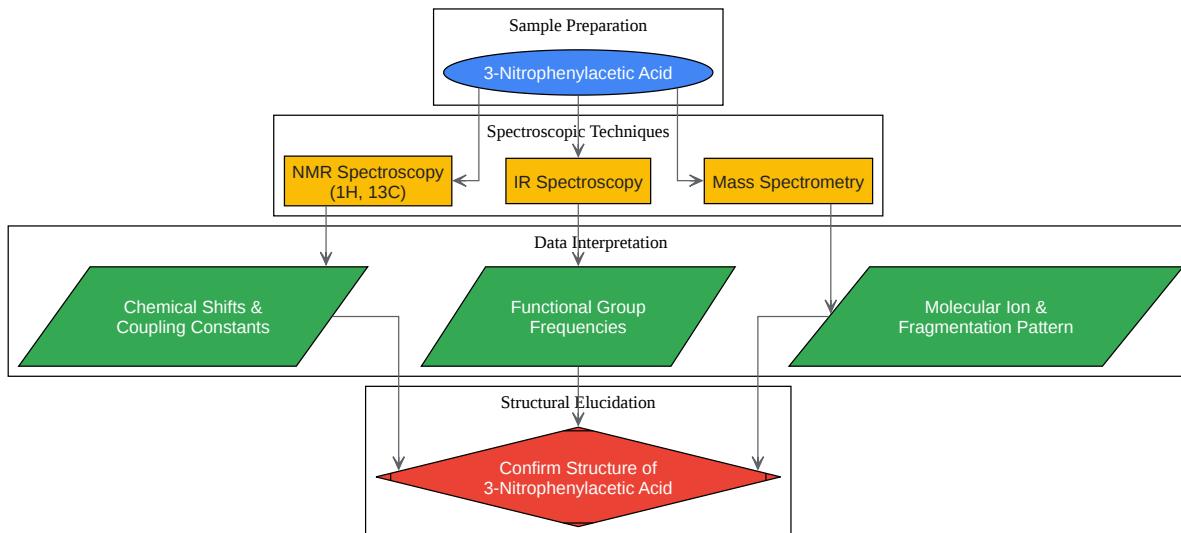
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

- Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe.
- Ionization: The sample is vaporized and bombarded with a beam of electrons (typically at 70-75 eV), causing ionization and fragmentation.[\[1\]](#)
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **3-Nitrophenylacetic acid**.



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